Lipophilicity Advantage Over Unsubstituted Scaffold
The target compound exhibits a significantly higher computed octanol-water partition coefficient (XLogP3 = 3) relative to the unsubstituted thiophene-3-carboxamide scaffold (XLogP3 ≈ 0.5), indicating a 2.5-unit log increase in lipophilicity [1]. This difference translates to a predicted 100-fold higher membrane partition co-efficient, which is a critical parameter for intracellular target engagement and blood-brain barrier penetration potential.
Δ +2.5 vs scaffold
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | Thiophene-3-carboxamide (XLogP3 = 0.5, estimated based on fragment-based prediction for an unsubstituted heterocyclic amide) |
| Quantified Difference | Δ XLogP3 = +2.5 |
| Conditions | PubChem computed property; XLogP3 algorithm v3.0 |
Why This Matters
This 2.5-unit increase in XLogP3 indicates a fundamental shift in the compound's ability to cross lipid bilayers, directly impacting cellular assay outcomes; substituting with a less lipophilic analog would likely result in false-negative screening results for intracellular targets.
- [1] PubChem Compound Summary for CID 5114551, 'N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide'. National Center for Biotechnology Information (2025). View Source
